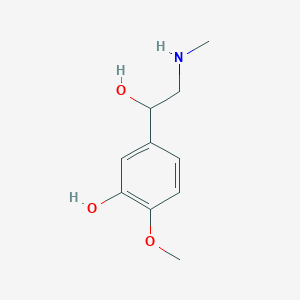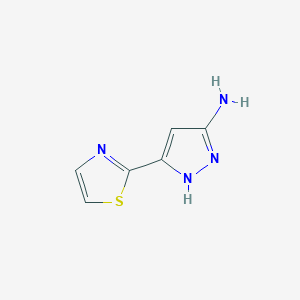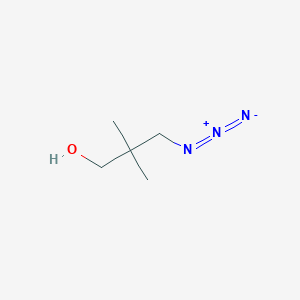![molecular formula C10H18O B13600521 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol, also known as norborneol, is a bicyclic alcohol with the molecular formula C10H18O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of norcamphor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure. The reaction is carried out in an appropriate solvent, such as ethanol, to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, norcamphor, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of norcamphor back to this compound can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: Norcamphor.
Reduction: this compound.
Substitution: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl chloride.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Norcamphor: The oxidized form of this compound, used in similar synthetic applications.
Norbornyl chloride: A derivative obtained through substitution reactions, used as an intermediate in organic synthesis.
Isobornyl acetate: A related compound with applications in the fragrance industry.
Uniqueness: The unique bicyclic structure of this compound imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
KRKSORNFMAMUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC2CCC1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)

